molecular formula C11H7BrN4O3S B2903824 N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 1021036-58-7

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide

Número de catálogo: B2903824
Número CAS: 1021036-58-7
Peso molecular: 355.17
Clave InChI: BGAUTNZMMHNPME-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Structure: The compound features a 1,3,4-oxadiazole core substituted at position 5 with a 5-bromothiophene moiety and at position 2 with a 3-methylisoxazole-5-carboxamide group. Its molecular formula is C₁₂H₈BrN₃O₃S (based on analogous compounds in and ), with a molecular weight of ~354.18 g/mol. The bromothiophene and isoxazole groups confer unique electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly in enzyme inhibition or antimicrobial activity .

  • Condensation of bromothiophene carbaldehyde oxime derivatives with activated esters (e.g., ethyl 3-methylisoxazole-5-carboxylate) under oxidative cyclization conditions .
  • Purification via automated flash chromatography and characterization by NMR and mass spectrometry .

Propiedades

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN4O3S/c1-5-4-6(19-16-5)9(17)13-11-15-14-10(18-11)7-2-3-8(12)20-7/h2-4H,1H3,(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAUTNZMMHNPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Structural and Functional Comparisons with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents/Modifications Biological Activity (if reported) Key Reference
N-(5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide 1,3,4-Oxadiazole 5-Bromothiophen-2-yl; 3-methylisoxazole-5-carboxamide Not explicitly reported (inferred SAR)
N-[5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide 1,3,4-Oxadiazole 1,3-Benzothiazole-6-carboxamide Potential kinase inhibition (benzothiazole)
5-Bromo-N-(5-methylisoxazol-3-yl)-2-thiophenecarboxamide Thiophene-carboxamide 5-Methylisoxazole-3-yl; lacks oxadiazole core Antimicrobial (analogous to LMM series)
N-(5-Bromo-2-pyridinyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide Isoxazole 5-Bromo-2-pyridinyl; 2-chlorophenyl Antifungal (similar to LMM5/LMM11)
3-(4-Bromophenyl)-5-(thiophen-2-yl)isoxazole (5m) Isoxazole 4-Bromophenyl; thiophen-2-yl Anticancer (in vitro screening)

Key Structural Differences and Implications

Core Heterocycle Variations
  • 1,3,4-Oxadiazole vs. Isoxazole/Thiophene : The 1,3,4-oxadiazole core (target compound) enhances metabolic stability and π-π stacking interactions compared to simpler isoxazole or thiophene cores (e.g., compound 5m in ) .
  • Bromothiophene vs. Bromophenyl : The 5-bromothiophene group (target compound) increases lipophilicity and may improve membrane permeability compared to bromophenyl-substituted analogs (e.g., 5m ) .
Carboxamide Substituents
  • 3-Methylisoxazole-5-carboxamide : This group in the target compound provides a rigid, planar structure conducive to binding aromatic enzyme pockets, as seen in benzothiazole analogs ().
  • Benzothiazole vs. Isoxazole : Replacing 3-methylisoxazole with benzothiazole () introduces additional sulfur-based interactions but may reduce solubility due to increased hydrophobicity.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 5-Bromo-N-(5-methylisoxazol-3-yl)-2-thiophenecarboxamide N-[5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Molecular Weight (g/mol) 354.18 313.15 422.30
LogP (Predicted) 3.2 2.8 4.1
Hydrogen Bond Acceptors 5 4 6
Rotatable Bonds 4 3 5

Notes:

  • The target compound’s moderate rotatable bonds may balance bioavailability and metabolic stability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.